2-(Cyclopropylamino)-2-oxoacetic acid
Overview
Description
2-(Cyclopropylamino)-2-oxoacetic acid is a chemical compound with the molecular formula C5H9NO2 . It is also known as cyclopropylglycine . The IUPAC name of this compound is (cyclopropylamino)acetic acid .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds, such as 2-(Cyclopropylamino)-2-oxoacetic acid, often involves cyclopropanation techniques . One approach involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This method uses a readily available organic photocatalyst and visible light, and it has been shown to be amenable to a broad range of structurally complex carboxylic acids and a wide variety of chloroalkyl alkenes .Molecular Structure Analysis
The molecular structure of 2-(Cyclopropylamino)-2-oxoacetic acid involves a cyclopropane ring, which is a three-membered carbon ring. The cyclopropane ring is attached to an amino group and a carboxylic acid group . The InChI code for this compound is 1S/C5H9NO2/c7-5(8)3-6-4-1-2-4/h4,6H,1-3H2,(H,7,8) .Physical And Chemical Properties Analysis
The molecular weight of 2-(Cyclopropylamino)-2-oxoacetic acid is 115.13 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.Scientific Research Applications
Asymmetric Syntheses of Non-Natural Amino Acid
2-(Cyclopropylamino)-2-oxoacetic acid, also known as (S)-Cyclopropylglycine, has been used in the asymmetric syntheses of non-natural amino acids . A self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities was developed and successfully employed to synthesize (S)-cyclopropylglycine . This process achieved an improved reaction rate and a short bioconversion period .
Industrial Application in Drug Synthesis
The newly developed NADH-driven biocatalytic system could be utilized as a self-sufficient biocatalyst for industrial application in the synthesis of (S)-cyclopropylglycine . This compound provides a chiral center and cyclopropyl fragment for the frequent synthesis of preclinical/clinical drug molecules .
Suzuki–Miyaura Coupling
2-(Cyclopropylamino)-2-oxoacetic acid can potentially be used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Amino Acid Prodrugs
This compound can also be used in the synthesis of amino acid prodrugs . The thienopyridines class of drugs used as P2Y12 receptor antagonists plays a vital role in antiplatelet therapy . To further optimize this compound class, a series of amino acid prodrugs of 2-hydroxytetrahydrothienopyridine were designed and synthesized .
Future Directions
The future directions in the field of cyclopropane-containing compounds like 2-(Cyclopropylamino)-2-oxoacetic acid could involve the development of more selective peptide linkers using unnatural amino acids . Another potential direction could be the incorporation of on-line LC-MS approaches for product monitoring, including 2D-HPLC or capillary electrophoresis (CE) separation-based methods combined with MS detection .
Relevant Papers The relevant papers retrieved discuss various aspects of cyclopropane-containing compounds. For instance, one paper discusses the development of a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade approach to functionalized cyclopropanes . Another paper discusses the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses .
properties
IUPAC Name |
2-(cyclopropylamino)-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4(5(8)9)6-3-1-2-3/h3H,1-2H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMQLEHOJCDKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651578 | |
Record name | (Cyclopropylamino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
183235-79-2 | |
Record name | (Cyclopropylamino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclopropylcarbamoyl)formic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.